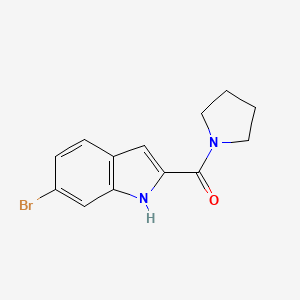![molecular formula C13H16N2O2 B7476019 5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7476019.png)
5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives. It has gained significant attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Moreover, it also inhibits the activity of lipoxygenase (LOX), which is involved in the production of leukotrienes. Additionally, it has been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of various genes associated with inflammation and cancer.
Biochemical and Physiological Effects:
5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione has been found to exhibit significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Moreover, it has also been found to reduce the expression of various genes associated with inflammation and cancer. Additionally, it has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Moreover, it exhibits significant anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in humans.
Orientations Futures
There are several future directions for the research on 5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione. One of the potential directions is its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, it can also be investigated for its potential use in the treatment of other inflammatory and autoimmune disorders. Additionally, its potential use in combination therapy with other drugs can also be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione involves the reaction of 4-methylbenzylamine with ethyl acetoacetate in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis method is relatively simple and can be easily carried out in a laboratory setting.
Applications De Recherche Scientifique
5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione has been extensively studied for its potential use in various research applications. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-diabetic properties. Moreover, it has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5,5-dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-4-6-10(7-5-9)8-15-11(16)13(2,3)14-12(15)17/h4-7H,8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVHNVILDDSJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(NC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)
![1-{4-[(Methylsulfanyl)methyl]benzoyl}pyrrolidine](/img/structure/B7475939.png)

![N-[3-(dimethylcarbamoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B7475954.png)
![N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7475967.png)

![(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)



![3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7476024.png)
![N-[(3-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7476033.png)

![[2-(3-Fluoroanilino)-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476042.png)